![molecular formula C14H28N3OP B14344864 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane CAS No. 92326-80-2](/img/structure/B14344864.png)
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is a heterocyclic organic compound with the molecular formula C10H20N3OP It is known for its unique structure, which includes both azepane and aziridine rings connected through a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane typically involves the reaction of azepane with aziridine in the presence of a phosphorylating agent. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an enzyme inhibitor and its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(aziridin-1-yl)phosphoryl]azepane
- Aziridine-1-carbaldehyde oxime derivatives
Uniqueness
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industry .
Properties
CAS No. |
92326-80-2 |
|---|---|
Molecular Formula |
C14H28N3OP |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
1-[azepan-1-yl(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C14H28N3OP/c18-19(17-13-14-17,15-9-5-1-2-6-10-15)16-11-7-3-4-8-12-16/h1-14H2 |
InChI Key |
ZQSBSBYYLKMEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)P(=O)(N2CCCCCC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


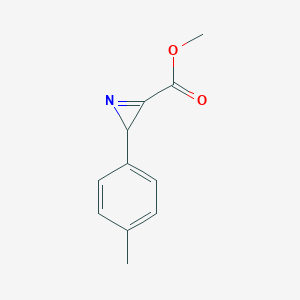
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

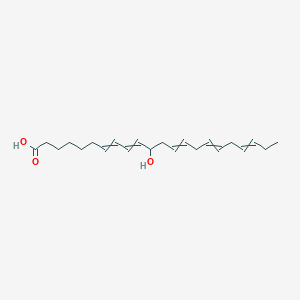
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
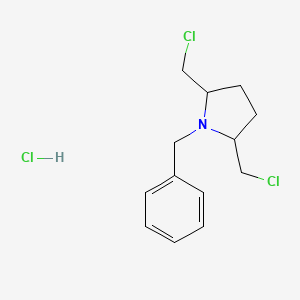
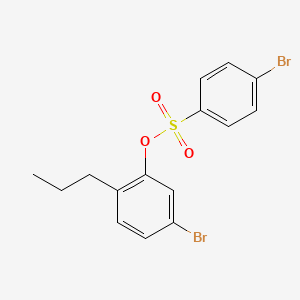
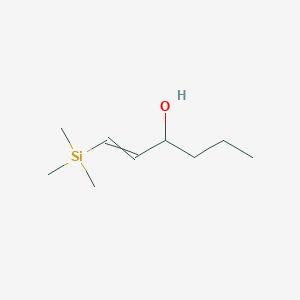

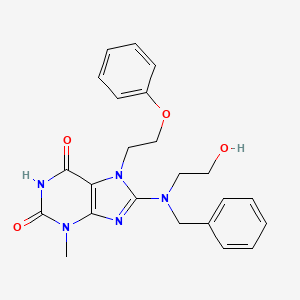

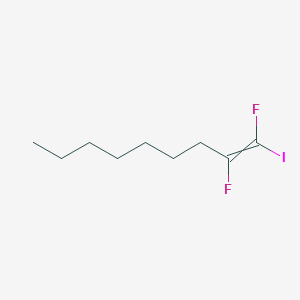
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
